

Asymmetric Synthesis of Chiral Cyanohydrins: Application Notes and Protocols

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Compound of Interest		
Compound Name:	2-Hydroxy-2-phenylpropanenitrile	
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Introduction

Chiral cyanohydrins are versatile building blocks in organic synthesis, serving as crucial intermediates in the preparation of a wide array of valuable compounds, including α -hydroxy acids, α -hydroxy ketones, β -amino alcohols, and various pharmaceuticals. The development of efficient and highly selective methods for the asymmetric synthesis of these compounds is of paramount importance. This document provides detailed application notes and protocols for the three primary catalytic approaches to chiral cyanohydrin synthesis: enzymatic catalysis, organocatalysis, and metal-based catalysis.

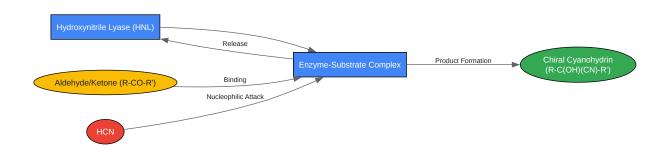
Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin with high enantiopurity.[1][2]

General Mechanism of HNL-Catalyzed Cyanohydrin Synthesis



The enzymatic reaction occurs in the active site of the HNL, where the carbonyl substrate is activated and positioned for a stereoselective attack by a cyanide ion. The enzyme provides a chiral environment that dictates the facial selectivity of the nucleophilic attack, leading to the formation of an enantiomerically enriched cyanohydrin.



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Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

Application Notes

- Enzyme Selection: The choice between an (R)- or (S)-selective HNL depends on the desired stereochemistry of the product. Common sources for (R)-HNLs include bitter almonds (Prunus amygdalus) and Arabidopsis thaliana, while (S)-HNLs can be sourced from Sorghum bicolor and Hevea brasiliensis.[3][4]
- Reaction Conditions: HNL-catalyzed reactions are typically performed in a two-phase system (e.g., water/organic solvent) or in a micro-aqueous organic medium to suppress the non-enzymatic, racemic background reaction.[5] A slightly acidic pH (typically 4-6) is often employed for the same reason.[5]
- Cyanide Source: Hydrogen cyanide (HCN) or in situ generation from sources like acetone cyanohydrin or KCN/acid can be used.[5] Due to the high toxicity of HCN, in situ generation is often preferred for safety.



 Immobilization: Immobilization of HNLs on solid supports can enhance their stability and facilitate catalyst recycling.[5]

Experimental Protocol: Synthesis of (R)-Mandelonitrile using (R)-Oxynitrilase

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde using a commercially available (R)-oxynitrilase.

Materials:

- (R)-Oxynitrilase (e.g., from Prunus amygdalus)
- Benzaldehyde (freshly distilled)
- Potassium cyanide (KCN)
- Citric acid
- Sodium citrate
- Methyl tert-butyl ether (MTBE)
- · Anhydrous magnesium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- pH meter

Procedure:

- Buffer Preparation: Prepare a 0.1 M citrate buffer (pH 4.0) by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.
- Reaction Setup: In a well-ventilated fume hood, add benzaldehyde (1.0 mmol, 106 mg) to 10 mL of MTBE in a 50 mL round-bottom flask equipped with a magnetic stir bar.



- Enzyme Solution: In a separate vial, dissolve a catalytic amount of (R)-oxynitrilase (e.g., 5-10 mg, depending on activity) in 1 mL of the citrate buffer.
- Cyanide Solution: In another vial, dissolve KCN (1.5 mmol, 97.7 mg) in 1 mL of the citrate buffer. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment.
- Reaction Initiation: Add the enzyme solution to the flask containing the benzaldehyde solution and stir for 5 minutes. Then, add the KCN solution dropwise to the reaction mixture over a period of 10 minutes.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
- Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure to obtain the crude (R)mandelonitrile. The product can be further purified by flash column chromatography on silica gel if necessary.
- Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance
 Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6]

Quantitative Data: Enzymatic Synthesis of Chiral Cyanohydrins



Aldehyde /Ketone	HNL Source	Solvent	Time (h)	Yield (%)	ee (%)	Referenc e
Benzaldeh yde	Prunus amygdalus	MTBE/Citr ate buffer	2	>95	>99 (R)	[7]
2- Chlorobenz aldehyde	Prunus amygdalus	MTBE/Citr ate buffer	4	92	98 (R)	[7]
3- Phenoxybe nzaldehyd e	Hevea brasiliensis	Diisopropyl ether/Citrat e buffer	24	98	99 (S)	[8]
Propanal	Prunus mume	Biphasic system	24	85	98 (R)	[9]
Cyclohexa none	Manihot esculenta	Diisopropyl ether/Citrat e buffer	48	75	95 (S)	[5]

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral cyanohydrins. Catalysts are typically small organic molecules, such as cinchona alkaloids or thiourea derivatives, that can activate the carbonyl compound and/or the cyanide source.[10] [11]

General Workflow for Organocatalytic Cyanosilylation



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Caption: A typical experimental workflow for organocatalytic cyanosilylation.



Application Notes

- Catalyst Choice: Chiral thiourea catalysts are effective for the cyanosilylation of ketones, while cinchona alkaloid derivatives are often used for aldehydes.[11][12] The choice of catalyst will determine the stereochemical outcome.
- Cyanide Source: Trimethylsilyl cyanide (TMSCN) is the most commonly used cyanide source in organocatalytic reactions, leading to the formation of O-silylated cyanohydrins.[13]
- Additives: In some cases, the addition of a co-catalyst or an additive, such as an alcohol, can improve the reaction rate and enantioselectivity.[11]
- Solvent: The choice of solvent can have a significant impact on the reaction. Non-polar aprotic solvents like toluene or dichloromethane are commonly used.

Experimental Protocol: Thiourea-Catalyzed Enantioselective Cyanosilylation of Acetophenone

This protocol is based on the work of Jacobsen and co-workers for the asymmetric cyanosilylation of ketones.[11]

Materials:

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-thiourea catalyst
- Acetophenone (freshly distilled)
- Trimethylsilyl cyanide (TMSCN)
- Toluene (anhydrous)
- Standard Schlenk line and glassware
- Magnetic stirrer
- Low-temperature cooling bath

Procedure:



- Catalyst Preparation: The chiral thiourea catalyst can be synthesized according to literature procedures or purchased from commercial suppliers.
- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
- Substrate Addition: Add acetophenone (1.0 mmol, 120 mg) to the catalyst solution.
- Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- TMSCN Addition: Add TMSCN (1.5 mmol, 149 mg) dropwise to the cooled reaction mixture.
- Reaction: Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by TLC or GC.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the silylated cyanohydrin.
- Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.[11]

Quantitative Data: Organocatalytic Asymmetric Cyanosilylation



Ketone/Al dehyde	Catalyst	Solvent	Temp (°C)	Yield (%)	ee (%)	Referenc e
Acetophen one	Chiral Thiourea	Toluene	-78	95	97	[11]
Propiophe none	Chiral Thiourea	Toluene	-78	96	98	[11]
2- Butanone	Chiral Thiourea	Toluene	-78	90	95	[11]
Benzaldeh yde	Cinchona Alkaloid Derivative	Toluene	-40	92	91	
4- Methoxybe nzaldehyd e	Cinchona Alkaloid Derivative	Toluene	-40	95	93	

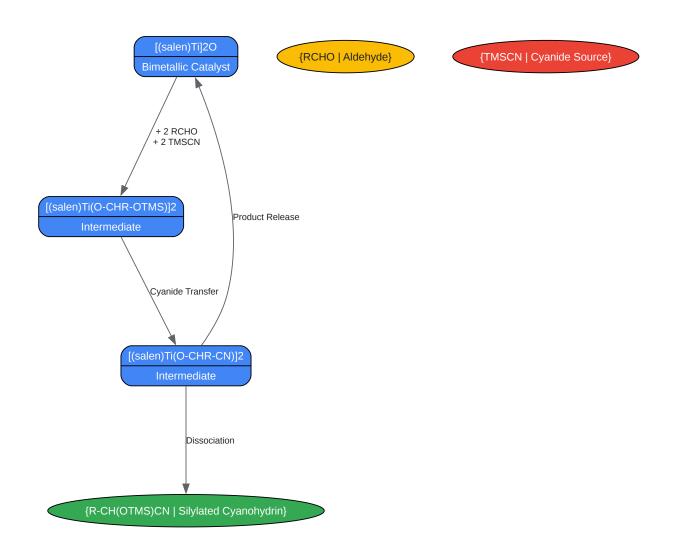
Metal-Catalyzed Asymmetric Synthesis

Chiral metal complexes, particularly those based on titanium, aluminum, and vanadium, are highly effective catalysts for the asymmetric synthesis of cyanohydrins.[14][15] Salen (salicylaldehyde-diamine) ligands are commonly employed to create a chiral environment around the metal center.[14]

Catalytic Cycle of Ti(salen)-Catalyzed Cyanohydrin Synthesis

The generally accepted mechanism involves the formation of a bimetallic complex that activates the aldehyde and delivers the cyanide nucleophile in a stereocontrolled manner.[14] [16]





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